molecular formula C8H10FN3O4S B192945 Emtricitabine sulfoxide CAS No. 152128-77-3

Emtricitabine sulfoxide

Cat. No.: B192945
CAS No.: 152128-77-3
M. Wt: 263.25 g/mol
InChI Key: DMOMZPWPIDCLMB-YGFFCSEESA-N
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Description

Emtricitabine S-oxide is a chemical compound with the molecular formula C8H10FN3O4S. It is a potential impurity found in commercial preparations of emtricitabine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B . Emtricitabine S-oxide is structurally related to emtricitabine, differing by the presence of an additional oxygen atom, which forms a sulfoxide group.

Mechanism of Action

Target of Action

Emtricitabine S-oxide, also known as Emtricitabine sulfoxide, is a major degradation product of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used for the treatment and prophylaxis of HIV . The primary target of Emtricitabine is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA .

Mode of Action

Emtricitabine S-oxide, like Emtricitabine, is likely to work by inhibiting the HIV-1 reverse transcriptase enzyme . It competes with the natural substrate deoxycytidine 5’-triphosphate and gets incorporated into the nascent viral DNA, resulting in chain termination . This prevents the transcription of HIV RNA to DNA, thereby inhibiting the replication of the virus .

Biochemical Pathways

Emtricitabine S-oxide is involved in the degradation pathways of Emtricitabine . Emtricitabine degrades over 51%, 13%, and 53% during acid, base, and oxidative degradation respectively, leading to the formation of three major degradation products, one of which is Emtricitabine S-oxide .

Pharmacokinetics

Emtricitabine, the parent compound, has a bioavailability of 93% . The elimination half-life of Emtricitabine is approximately 10 hours, and it is excreted through renal (86%) and fecal (14%) routes .

Result of Action

The parent compound emtricitabine inhibits the replication of hiv-1 and hepatitis b in various cell lines

Action Environment

The action, efficacy, and stability of Emtricitabine S-oxide are likely to be influenced by various environmental factors. It’s important to note that the parent compound Emtricitabine is sensitive to different stress conditions, including acid, base, and oxidative environments .

Preparation Methods

The synthesis of emtricitabine S-oxide involves the oxidation of emtricitabine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically requires a solvent like methanol or acetonitrile and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for emtricitabine S-oxide are not well-documented, as it is primarily considered an impurity rather than a target compound. the oxidation process used in laboratory settings can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Emtricitabine S-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

    Reduction: The sulfoxide group can be reduced back to the sulfide form (emtricitabine) using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the pyrimidine ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include emtricitabine (reduction product) and emtricitabine sulfone (oxidation product).

Scientific Research Applications

Emtricitabine S-oxide is primarily studied as an impurity in emtricitabine preparations. Its presence and behavior under various conditions are important for ensuring the purity and stability of pharmaceutical formulations containing emtricitabine . Additionally, it serves as a reference compound in analytical chemistry for the development and validation of methods to detect and quantify impurities in drug substances .

In the field of medicinal chemistry, emtricitabine S-oxide can be used to study the metabolic pathways and degradation products of emtricitabine. Understanding these pathways is crucial for improving drug formulations and minimizing potential side effects.

Comparison with Similar Compounds

Emtricitabine S-oxide is similar to other nucleoside analogs and their respective oxidation products. Some related compounds include:

    Emtricitabine: The parent compound, a nucleoside reverse transcriptase inhibitor.

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Emtricitabine S-oxide is unique due to its specific structure and the presence of the sulfoxide group, which distinguishes it from other nucleoside analogs and their impurities .

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMZPWPIDCLMB-YGFFCSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152128-77-3
Record name Emtricitabine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMTRICITABINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?

A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.

Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?

A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.

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